Tosylate-DPA-714

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

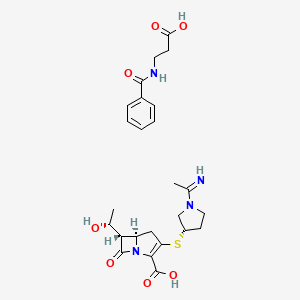

Tosylate-DPA-714 is a radioligand used for positron emission tomography (PET) imaging of the translocator protein (TSPO) in the brain. TSPO is a mitochondrial protein found in various tissues, including the brain, and is involved in several physiological processes, including neuroinflammation . DPA-714 is a potent TSPO-specific ligand .

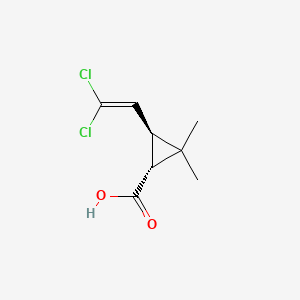

Synthesis Analysis

DPA-714 is synthesized using the classic nucleophilic aliphatic substitution on a good leaving group, tosylate, with [18 F]fluoride using tetraethylammonium bicarbonate in acetonitrile at 100°C . The process is fully automated on a Trasis AllinOne synthesizer .Molecular Structure Analysis

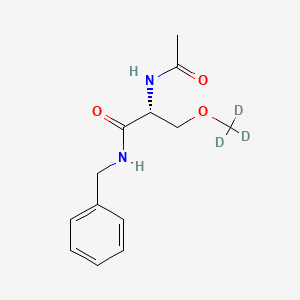

The molecular structure of DPA-714 is designed with a fluorine atom, allowing labeling with fluorine-18 and in vivo imaging using PET .Chemical Reactions Analysis

The radiofluorination of DPA-714 is achieved by nucleophilic 18 F-fluoride displacement of the tosylate precursor . The transformation was achieved in either DMSO at 165°C or MeCN at 120°C .Aplicaciones Científicas De Investigación

1. Neuroinflammation Imaging

Tosylate-DPA-714 is primarily utilized in the imaging of neuroinflammation. It is a specific radioligand for the translocator protein (TSPO), which is significantly upregulated in activated microglia, a key indicator of neuroinflammation. Studies have demonstrated its effectiveness in providing clear imaging of neuroinflammatory processes through Positron Emission Tomography (PET), especially in various neurological disorders and brain pathology conditions (James et al., 2008).

2. Disease Monitoring and Diagnosis

This compound has been effectively used in monitoring disease progression and aiding in diagnosis. For instance, it has been applied in Alzheimer's disease to differentiate pathological changes from healthy controls. This highlights its potential in early detection and monitoring of disease progression in various neurodegenerative disorders (Golla et al., 2015).

3. Pharmaceutical Applications

In the pharmaceutical field, this compound has been employed in Good Manufacturing Practice (GMP)-compliant production, especially in the synthesis of radioligands. Its role in the automated and reliable production of radiotracers underscores its importance in clinical applications and pharmaceutical research (Cybulska et al., 2021).

4. Metabolic and Biodistribution Studies

This compound has been instrumental in studies investigating metabolism and biodistribution. For instance, research focusing on its metabolism in rats, baboons, and humans has provided insights into its pharmacokinetics, bioavailability, and routes of excretion, which are crucial for its application in clinical imaging (Peyronneau et al., 2013).

5. Inflammatory Diseases Imaging

The tracer has been applied in imaging inflammatory diseases, such as inflammatory bowel disease (IBD). It successfully quantifies the inflammatory state in animal models, demonstrating its potential in non-invasive evaluation and monitoring of inflammation levels in various diseases (Bernards et al., 2014).

6. Comparative Studies with Other Radioligands

This compound has been used in comparative studies with other radioligands like [11C]PK11195, demonstrating its improved performance in detecting neuroinflammation, which is crucial in understanding and treating brain disorders (Chauveau et al., 2009).

Mecanismo De Acción

Direcciones Futuras

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tosylate-DPA-714 involves the reaction of DPA-714 with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base to form Tosylate-DPA-714.", "Starting Materials": [ "DPA-714", "p-toluenesulfonyl chloride (tosyl chloride)", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "DPA-714 is dissolved in a suitable solvent (e.g. dichloromethane, chloroform).", "Tosyl chloride is added to the solution and the mixture is stirred at room temperature for a period of time (e.g. 1-2 hours).", "A base (e.g. triethylamine, pyridine) is added to the reaction mixture to neutralize the hydrogen chloride generated during the reaction.", "The mixture is stirred for an additional period of time (e.g. 1-2 hours) to complete the reaction.", "The reaction mixture is then filtered to remove any insoluble impurities.", "The solvent is evaporated under reduced pressure to obtain Tosylate-DPA-714 as a solid product." ] } | |

Número CAS |

958233-17-5 |

Fórmula molecular |

C29H34N4O5S |

Peso molecular |

550.67 |

Pureza |

>95% |

Sinónimos |

N,N-Diethyl-2-(2-(4-(2-tosyloxy-1-ethoxy)phenyl)- 5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.